tert-Butylamine Hydroiodide
Overview
Description
tert-Butylamine Hydroiodide: is a chemical compound with the molecular formula C₄H₁₂IN. It is also known as tert-Butylammonium Iodide. This compound is typically found as a white to almost white powder or crystalline solid. It is hygroscopic and should be stored under inert gas to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylamine Hydroiodide can be synthesized through the reaction of tert-butylamine with hydroiodic acid. The reaction typically involves the following steps:
- The reaction mixture is stirred for a few hours to ensure complete reaction.
- The product is then isolated by filtration and dried under reduced pressure .
tert-Butylamine: is dissolved in a suitable solvent such as dichloromethane.
Hydroiodic acid: is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade tert-butylamine and hydroiodic acid, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butylamine Hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form tert-butylamine oxide or reduction to form tert-butylamine
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions
Major Products:
Substitution Reactions: Products include various tert-butyl derivatives depending on the nucleophile used.
Oxidation Products: tert-Butylamine oxide.
Reduction Products: tert-Butylamine
Scientific Research Applications
tert-Butylamine Hydroiodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of perovskite materials for photovoltaic applications. .
Biology: It is used in the study of amine exchange reactions and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butylamine Hydroiodide involves its role as a precursor in chemical reactions. In the formation of perovskite materials, it acts as an A-site cation that combines with other components to form stable perovskite structures. These structures are less sensitive to moisture, resulting in improved device stability and lifetime .
Comparison with Similar Compounds
tert-Butylamine Hydroiodide can be compared with other similar compounds such as:
- n-Butylammonium Iodide
- Tetrabutylammonium Bromide
- Tetrabutylammonium Iodide
- Phenethylammonium Iodide
- Formamidinium Iodide
Uniqueness: this compound is unique due to its bulky tert-butyl group, which provides steric hindrance and enhances the stability of the perovskite structures it forms. This makes it an ideal candidate for applications in perovskite LEDs and solar cells .
Properties
IUPAC Name |
2-methylpropan-2-amine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJDBTZLVTWXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39557-45-4 | |
Record name | tert-Butylamine Hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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